molecular formula C13H12Cl2FNO B13512772 2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride

2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride

Cat. No.: B13512772
M. Wt: 288.14 g/mol
InChI Key: DBNVQNKAZCHSLY-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is a chemical compound that features a chloro, fluorophenoxy, and methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with 2-chloro-5-methylaniline under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is unique due to its specific combination of chloro, fluoro, and methylaniline groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12Cl2FNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenoxy)-5-methylaniline;hydrochloride

InChI

InChI=1S/C13H11ClFNO.ClH/c1-8-6-11(16)9(14)7-13(8)17-12-5-3-2-4-10(12)15;/h2-7H,16H2,1H3;1H

InChI Key

DBNVQNKAZCHSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC=CC=C2F)Cl)N.Cl

Origin of Product

United States

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